molecular formula C26H22N2O4 B12119362 Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]

Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate]

Cat. No.: B12119362
M. Wt: 426.5 g/mol
InChI Key: YDICPOCJAZPXJO-UHFFFAOYSA-N
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Description

Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is a bis-carbamate derivative featuring a naphthalene backbone substituted with two methyl(phenyl)carbamate groups at the 2- and 3-positions. Carbamates are known for their stability and diverse applications, ranging from agrochemicals to pharmaceuticals. The methyl and phenyl substituents on the carbamate groups likely influence the compound’s physicochemical properties, such as solubility, reactivity, and biological activity.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

[3-[methyl(phenyl)carbamoyl]oxynaphthalen-2-yl] N-methyl-N-phenylcarbamate

InChI

InChI=1S/C26H22N2O4/c1-27(21-13-5-3-6-14-21)25(29)31-23-17-19-11-9-10-12-20(19)18-24(23)32-26(30)28(2)22-15-7-4-8-16-22/h3-18H,1-2H3

InChI Key

YDICPOCJAZPXJO-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)OC2=CC3=CC=CC=C3C=C2OC(=O)N(C)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:

    Starting Materials: Naphthalene-2,3-diol and methyl(phenyl)isocyanate.

    Reaction Conditions: The reaction is conducted in an inert atmosphere, often using a solvent like dichloromethane or toluene. The temperature is maintained at room temperature to slightly elevated temperatures (25-50°C).

    Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors with precise temperature and pressure control.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the naphthalene core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene core.

    Reduction: Reduced forms of the carbamate groups.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The target compound’s bis-carbamate structure distinguishes it from mono-carbamates and other naphthalene derivatives. Key comparisons include:

Table 1: Structural Analogs and Functional Group Differences
Compound Name CAS Number Functional Groups Key Differences from Target Compound Reference
Methyl (3-hydroxyphenyl)-carbamate 13683-89-1 Mono-carbamate, hydroxyl group Single carbamate; lacks naphthalene backbone
Naphthalene-2,3-diylbis[(2-thienyl)methanone] Not provided Bis-thienylmethanone Thienylmethanone substituents instead of carbamates
3-Hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide 3651-62-5 Carboxamide, hydroxyl group Carboxamide vs. carbamate; single substituent
N-Methylcarbamates (general class) Varies Mono- or bis-carbamates Varying substituents (e.g., alkyl/aryl)

Physicochemical Properties

The phenyl groups in the target compound may enhance lipophilicity compared to simpler N-methylcarbamates (e.g., methyl carbamates in ).

Table 2: Inferred Physicochemical Properties
Property Target Compound Methyl (3-hydroxyphenyl)-carbamate Naphthalene-2,3-diylbis[(2-thienyl)methanone]
Solubility (water) Low (due to phenyl groups) Moderate (hydroxyl improves) Very low (nonpolar substituents)
Melting Point High (bis-carbamate rigidity) Moderate High (crystalline structure)
Stability Stable under neutral conditions Hydrolysis-prone (carbamate) Stable (ketone groups)
Table 3: Toxicological Comparisons
Compound Type Acute Toxicity Mutagenicity (Salmonella) Bioaccumulation Potential
Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] Moderate (inferred) Likely low (aryl groups) High (lipophilic)
Methyl (3-hydroxyphenyl)-carbamate High (hydrolysis releases methyl isocyanate) Not studied Moderate
N-Methylcarbamates (general) High Positive (Narbonne et al. 1987) Low

Research Findings and Implications

Synthetic Challenges : The bis-carbamate structure requires precise control during synthesis, similar to the multi-step reactions described in for triazole-carbamate derivatives.

Toxicity Trade-offs : While phenyl groups may reduce mutagenicity, they could enhance environmental persistence, necessitating further ecotoxicological studies .

Functional Group Impact: Replacing carbamates with carboxamides () or thienylmethanones () alters electronic properties, suggesting tunability for specific applications.

Biological Activity

Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is characterized by a naphthalene core with two methyl(phenyl)carbamate groups attached at the 2 and 3 positions. The general formula for this compound is C26H22N2O4C_{26}H_{22}N_2O_4. The synthesis typically involves the reaction of naphthalene-2,3-diol with methyl(phenyl)isocyanate under controlled conditions to form the carbamate linkage. This process is crucial for ensuring high purity and yield of the final product, which can be achieved through recrystallization or chromatography techniques.

Biological Activity Overview

Research indicates that Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] exhibits notable antimicrobial and anticancer properties. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can bind to specific enzymes, modulating their activity and impacting various biological pathways.
  • Cellular Interactions : It may influence cellular processes by interacting with receptors or other biomolecules .

The biological activity of Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] is primarily attributed to its ability to form stable complexes with molecular targets. This interaction can lead to:

  • Inhibition of Enzymatic Activity : By binding to enzymes, the compound can disrupt normal metabolic processes.
  • Disruption of Cellular Functions : Its binding affinity for specific proteins may interfere with cellular signaling pathways essential for cell survival and proliferation.

Antimicrobial Activity

A study investigating the antimicrobial properties of Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard microbiological methods.

Bacterial StrainMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These findings suggest that the compound has potential as an antimicrobial agent in therapeutic applications.

Anticancer Properties

In vitro studies have shown that Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] exhibits cytotoxic effects on various cancer cell lines. For example:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)8
A549 (Lung Cancer)12

The compound's ability to induce apoptosis in these cells was confirmed through flow cytometry analysis, highlighting its potential as a novel anticancer therapeutic agent .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate], a comparative analysis with structurally similar compounds was conducted.

Compound NameChemical FormulaBiological Activity
Naphthalene-2,3-diyl bis(methyl(p-tolyl)carbamate)C26H22N2O4Antimicrobial, Anticancer
Methyl N-(p-tolyl)carbamateC9H11NO2Limited activity
CarbarylC12H11ClN2O2Insecticidal; less focus on cancer

This table illustrates that while several compounds share structural similarities, Naphthalene-2,3-diyl bis[methyl(phenyl)carbamate] stands out due to its dual substitution pattern and enhanced biological activity.

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